

"3-amino-N-(4-methoxyphenyl)benzamide" starting materials and reagents

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Compound of Interest

Compound Name:	3-amino-N-(4-methoxyphenyl)benzamide
Cat. No.:	B040881

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Synthesis of 3-amino-N-(4-methoxyphenyl)benzamide: A Technical Guide

An In-depth Examination of the Synthetic Pathway, Starting Materials, and Reagents for the Preparation of **3-amino-N-(4-methoxyphenyl)benzamide**.

This technical guide provides a detailed overview of the synthesis of **3-amino-N-(4-methoxyphenyl)benzamide**, a chemical intermediate of interest to researchers and professionals in the fields of drug development and chemical synthesis. This document outlines the primary synthetic route, starting materials, necessary reagents, and detailed experimental protocols.

Synthetic Pathway Overview

The synthesis of **3-amino-N-(4-methoxyphenyl)benzamide** is typically achieved through a two-step process. The first step involves the formation of an amide bond between 3-nitrobenzoyl chloride and p-anisidine to yield the intermediate, 3-nitro-N-(4-methoxyphenyl)benzamide. The subsequent step is the reduction of the nitro group to an amine, affording the final product.

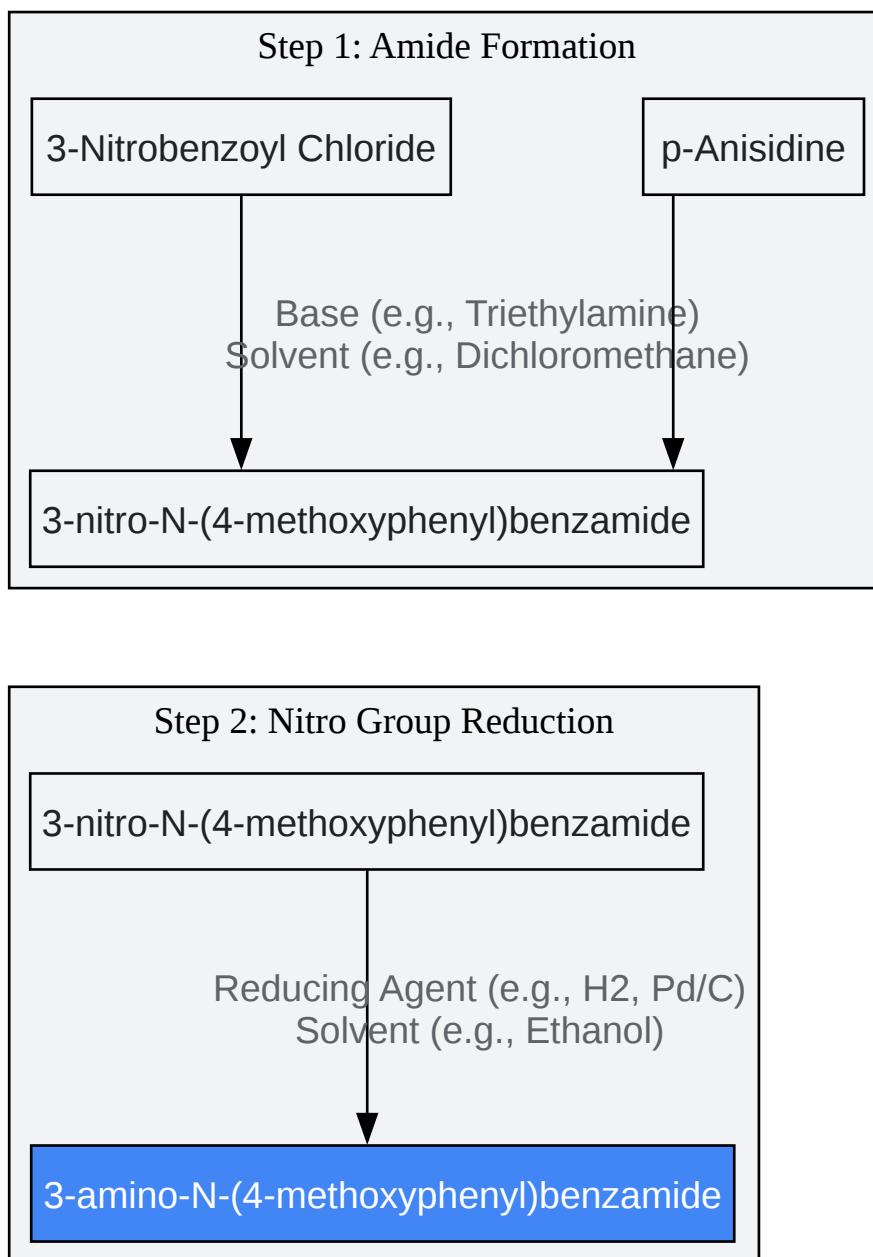
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Figure 1: Synthetic pathway for **3-amino-N-(4-methoxyphenyl)benzamide**.

Starting Materials and Reagents

A comprehensive list of the necessary starting materials and reagents for this synthesis is provided below.

Role	Chemical Name	CAS Number	Molecular Formula
Starting Material 1	3-Nitrobenzoic acid	121-92-6	C ₇ H ₅ NO ₄
Reagent for Step 1	Thionyl chloride	7719-09-7	SOCl ₂
Starting Material 2	p-Anisidine (4-Methoxyaniline)	104-94-9	C ₇ H ₉ NO
Base for Step 1	Triethylamine	121-44-8	C ₆ H ₁₅ N
Solvent for Step 1	Dichloromethane (DCM)	75-09-2	CH ₂ Cl ₂
Reducing Agent for Step 2	Palladium on Carbon (10% Pd/C)	7440-05-3	Pd/C
Hydrogen Source for Step 2	Hydrogen gas	1333-74-0	H ₂
Solvent for Step 2	Ethanol	64-17-5	C ₂ H ₅ OH

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of **3-amino-N-(4-methoxyphenyl)benzamide**.

Step 1: Synthesis of 3-nitro-N-(4-methoxyphenyl)benzamide

This procedure involves the conversion of 3-nitrobenzoic acid to its more reactive acid chloride derivative, which then reacts with p-anisidine.

3.1.1. Preparation of 3-Nitrobenzoyl Chloride

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-nitrobenzoic acid (1 equivalent).
- Add thionyl chloride (2-3 equivalents) in a fume hood.

- Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
- After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-nitrobenzoyl chloride is a yellow solid or oil and can be used in the next step without further purification.

3.1.2. Amidation Reaction

- Dissolve p-anisidine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Dissolve the crude 3-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM in a separate flask.
- Add the 3-nitrobenzoyl chloride solution dropwise to the cooled p-anisidine solution with constant stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-N-(4-methoxyphenyl)benzamide.
- The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Step 2: Synthesis of 3-amino-N-(4-methoxyphenyl)benzamide

This step involves the catalytic hydrogenation of the nitro group of the intermediate compound.

- In a hydrogenation vessel, dissolve 3-nitro-N-(4-methoxyphenyl)benzamide (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
- Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the nitro compound).
- Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
- Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.
- Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the filter cake with the reaction solvent.
- Concentrate the filtrate under reduced pressure to yield the crude **3-amino-N-(4-methoxyphenyl)benzamide**.
- The product can be purified by recrystallization to afford a pure solid.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

Compound	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
3-Nitrobenzoic acid	167.12	140-142	Pale yellow solid
p-Anisidine	123.15	57-60	White to brownish solid
3-amino-N-(4-methoxyphenyl)benzamide	242.27	-	Off-white to pale yellow solid

Note: The melting point for the final product is not readily available in the cited literature and would need to be determined experimentally.

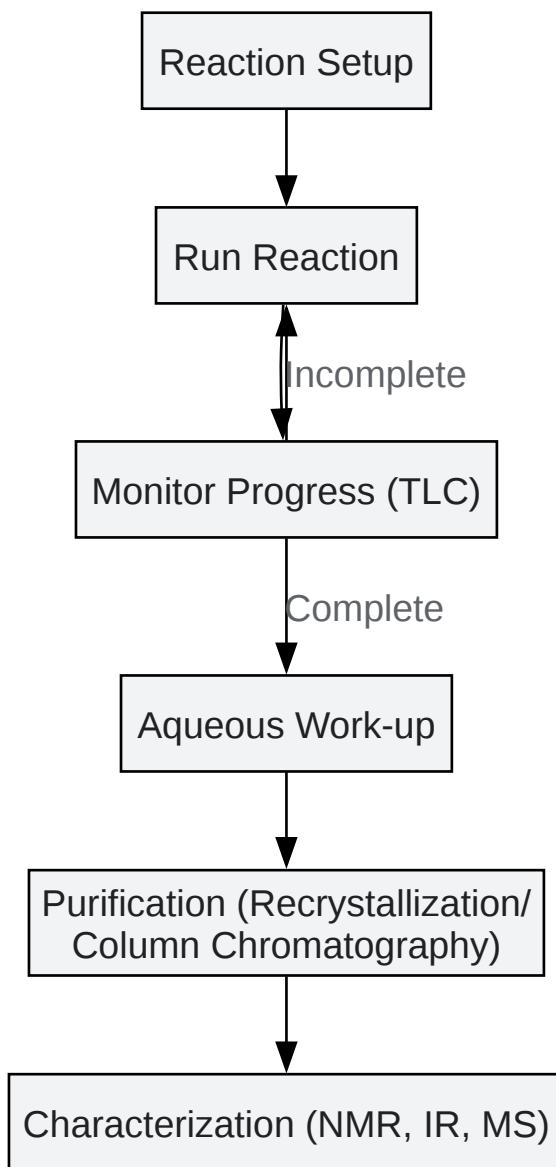
Logical Relationships and Experimental Workflow

The logical flow of the synthesis and the general experimental workflow are depicted in the following diagrams.



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Figure 2: Logical flow of the synthesis process.



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Figure 3: General experimental workflow for each synthetic step.

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